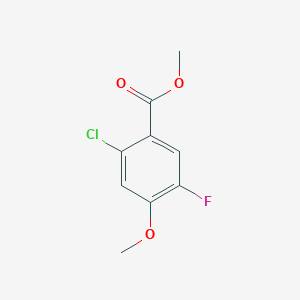
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester
Descripción general
Descripción
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester, also known as CF3-benzoic acid, is a chemical compound with the molecular formula C9H8ClFO3. It is a white crystalline solid that is widely used in the chemical industry for various purposes.
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives are often used in the synthesis of various compounds, including those that can inhibit certain enzymes .
Mode of Action
It’s worth noting that benzoic acid derivatives are often involved in reactions such as the suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura coupling, in which benzoic acid derivatives often participate, is a key reaction in organic synthesis, forming carbon-carbon bonds that are fundamental to many biochemical pathways .
Result of Action
The formation of carbon-carbon bonds via the suzuki–miyaura coupling can lead to the synthesis of a wide range of organic compounds, potentially influencing various cellular processes .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which this compound may participate in, is generally tolerant of a wide range of functional groups and can be performed under mild conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester acid has various advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. One limitation is that it is toxic and should be handled with care. This compound acid also has a low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are various future directions for the study of Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester acid, including the development of new drugs, the synthesis of new organic compounds, and the study of new chemical reactions. This compound acid can be used as a starting material for the synthesis of various organic compounds, such as CF3-benzamide and CF3-benzyl alcohol. This compound acid can also be used as a ligand in coordination chemistry and as a catalyst in organic reactions. The study of this compound acid and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester acid has various scientific research applications, including the development of new drugs, the synthesis of organic compounds, and the study of chemical reactions. This compound acid can be used as a starting material for the synthesis of various organic compounds, such as CF3-benzamide and CF3-benzyl alcohol. This compound acid can also be used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
methyl 2-chloro-5-fluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHOIUUHJWCGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



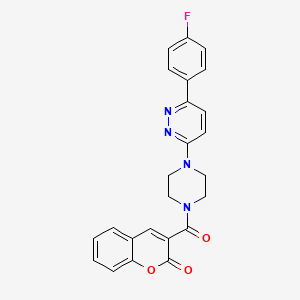
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)
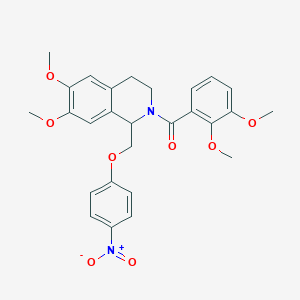

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)

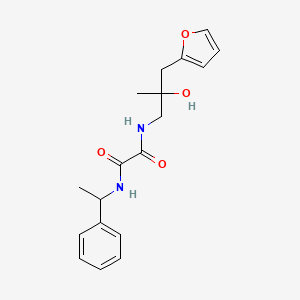
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)
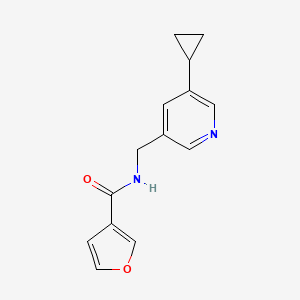
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)